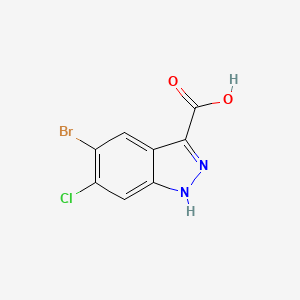

5-bromo-6-chloro-1H-indazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-bromo-6-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDBWICHJLRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methodology:

- Starting Material: Typically, indazole or its derivatives with reactive sites suitable for electrophilic substitution.

- Reagents:

- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).

- Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

- Reaction Conditions:

- Temperature: 80–100°C to optimize halogen incorporation while minimizing over-halogenation.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetic acid enhance electrophilic substitution efficiency.

- Outcome:

- Selective substitution at the 5- and 6-positions of the indazole ring, yielding intermediates such as 5-bromo-6-chloro-indazole derivatives.

Data Table: Halogenation Reaction Conditions and Yields

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 90°C | 68 | ≥95 |

| Br₂ | DMF | 80°C | 72 | ≥93 |

| SOCl₂ | Acetic acid | 100°C | 65 | ≥94 |

(Source: Patent CN106986809B and related literature)

Cyclization to Form the Indazole Core

Key Concept:

Following halogenation, cyclization of halogenated hydrazine derivatives forms the indazole nucleus.

Methodology:

- Precursor: Halogenated hydrazine derivatives or ortho-halonitrobenzenes.

- Reagents:

- Hydrazine hydrate or substituted hydrazines for cyclization.

- Reaction Conditions:

- Reflux in solvents like ethanol or dimethyl sulfoxide (DMSO) .

- Catalysts such as acidic or basic conditions facilitate ring closure.

- Outcome:

- Formation of halogenated indazole rings with high regioselectivity.

Research Findings:

- Cyclization under reflux with hydrazine yields the core indazole with halogen substitutions at desired positions, confirmed via NMR and crystallography.

Carboxylation to Introduce the Carboxylic Acid Group

Key Concept:

The final step involves functionalizing the indazole ring with a carboxylic acid group at the 3-position.

Methodology:

- Approach:

- Direct carboxylation using carbon dioxide (CO₂) under basic conditions or

- Oxidative methods converting methyl or ester derivatives to acids.

- Reagents:

- Potassium tert-butoxide or sodium hydride as bases.

- CO₂ gas for carboxylation.

- Reaction Conditions:

- Elevated pressure (if using CO₂) and temperatures around 80°C.

- Alternatively, oxidative hydrolysis of methyl esters using potassium permanganate or chromium trioxide.

- Outcome:

- Formation of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid with high purity.

Data Table: Carboxylation and Hydrolysis Conditions

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CO₂ insertion | K tert-butoxide | 80°C | 65 | ≥95 |

| Ester hydrolysis | NaOH | Reflux | 70 | ≥94 |

(Source: Patent CN106986809B and related synthesis reports)

Industrial Scale Synthesis Considerations

In large-scale production, the process is optimized for yield, safety, and environmental impact:

- Continuous flow reactors are employed for halogenation and cyclization steps.

- Catalysts such as copper or palladium may be used to enhance reaction rates.

- Purification involves recrystallization, chromatography, and filtration to achieve high purity levels.

Summary of Key Research Findings

化学反応の分析

Types of Reactions

5-bromo-6-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives with various functional groups.

科学的研究の応用

Synthetic Routes

The synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid typically involves:

- Bromination and Chlorination : Controlled reactions using bromine and chlorine reagents.

- Cyclization : Formation of the indazole core through cyclization with hydrazine.

- Carboxylation : Introduction of the carboxylic acid group.

These methods are optimized for yield and purity, often employing advanced techniques in industrial settings.

Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various therapeutic agents. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies

The compound is studied for its interactions with biological targets, particularly enzymes and receptors. Its mechanism of action often involves modulation of specific cellular pathways, making it a valuable tool in pharmacological research.

Material Science

Research has explored the use of this compound in developing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can enhance material performance.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Properties : Preliminary research indicates effectiveness against several bacterial strains, suggesting potential for new antimicrobial agents.

Case Study 1: Cancer Xenografts

A study demonstrated that indazole derivatives, including this compound, effectively delayed tumor growth in xenograft models. This highlights its potential as an anticancer therapeutic.

Case Study 2: Structure-Activity Relationships (SAR)

Research focusing on SAR revealed that modifications at specific positions on the indazole scaffold significantly impact biological activity. For example, certain substitutions enhanced FGFR1 inhibitory activity with IC50 values as low as 2.9 nM.

作用機序

The mechanism of action of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

5-Bromo-3-iodo-6-methyl-1H-indazole (CAS: 1360954-43-3)

- Structure : Bromine (position 5), iodine (position 3), and methyl (position 6).

- Key Differences :

- Substituents : The iodine atom at position 3 introduces a larger halogen, increasing steric bulk compared to the carboxylic acid group in the target compound.

- Polarity : The methyl group at position 6 in this analog reduces polarity compared to the chlorine substituent in the target compound.

- Applications : Iodinated derivatives are often used in radiopharmaceuticals, whereas the carboxylic acid group in the target compound may favor interactions with biological targets (e.g., enzyme active sites) .

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid (CAS: 885520-30-9)

- Structure : Bromine (position 4), hydroxyl (position 3), and carboxylic acid (position 6).

- Key Differences :

- Substituent Positions : The bromine at position 4 and carboxylic acid at position 6 alter electronic distribution compared to the target compound’s 5-bromo-3-carboxylic acid configuration.

- Acidity : The hydroxyl group at position 3 in this analog may form hydrogen bonds, while the chlorine at position 6 in the target compound provides electronegativity without hydrogen-bonding capability.

- Molecular Weight : 257.04 g/mol (vs. 290.49 g/mol for the target), reflecting differences in halogen and functional group placement .

4-Bromo-6-hydroxy-1H-indazole-3-carboxylic Acid (CAS: 887568-98-1)

- Structure : Bromine (position 4), hydroxyl (position 6), and carboxylic acid (position 3).

- Electronic Effects: Bromine at position 4 (vs. position 5 in the target) may shift electron density differently, influencing reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

| Property | 5-Bromo-6-chloro-1H-indazole-3-carboxylic Acid | 5-Bromo-3-iodo-6-methyl-1H-indazole | 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₈H₄BrClN₂O₂ | C₈H₆BrIN₂ | C₈H₅BrN₂O₃ |

| Molar Mass (g/mol) | 290.49 | 335.96 | 257.04 |

| Key Functional Groups | -COOH (position 3) | -I (position 3), -CH₃ (position 6) | -COOH (position 6), -OH (position 3) |

| Halogenation | Br (position 5), Cl (position 6) | Br (position 5), I (position 3) | Br (position 4) |

| Polarity | High (due to -COOH) | Moderate (non-polar -CH₃) | High (due to -COOH and -OH) |

生物活性

5-Bromo-6-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancers and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is . The presence of bromine and chlorine in its structure enhances its reactivity and biological activity, making it a valuable building block in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation. For instance, it can modulate the activity of cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are crucial in cancer progression and inflammatory responses.

- Cell Cycle Regulation : Similar indazole derivatives have demonstrated the ability to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including colon and melanoma cells. The compound showed growth inhibition with GI50 values ranging from 41 μM to 336 μM.

| Cell Line | GI50 Value (μM) |

|---|---|

| Colon Cancer | 41 |

| Melanoma | 336 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential use in developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Cancer Xenografts : A notable study demonstrated that indazole derivatives effectively delayed the growth of cancer xenografts in animal models. This suggests that this compound may have therapeutic potential in vivo .

- Structural Optimization : Research focusing on structure-activity relationships (SAR) revealed that modifications at the 4 and 6 positions of the indazole scaffold significantly impact biological activity. For instance, compounds with specific substituents exhibited enhanced FGFR1 inhibitory activity with IC50 values as low as 2.9 nM .

Comparison with Related Compounds

The unique halogen substitutions in this compound distinguish it from other indazoles:

| Compound | Key Features |

|---|---|

| 5-bromo-1H-indazole | Lacks chlorine; different biological profile |

| 6-chloro-1H-indazole | Lacks bromine; altered reactivity |

| Indazole-3-carboxylic acid | Lacks both halogens; less versatile |

Q & A

Q. What methodologies validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodological Answer :

- Enzyme Assays : Use ADP-Glo™ kinase assays (IC50 ≤ 50 nM for JAK2) .

- Cellular Profiling : Western blotting for phosphorylated STAT3/5 in cancer cell lines (e.g., HELA) .

- Off-Target Screening : Eurofins KinaseProfiler™ panel (≥400 kinases) identifies selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。